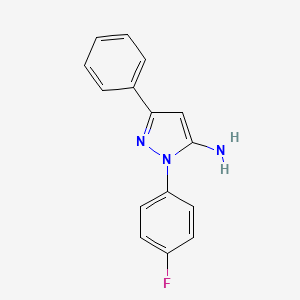
1-(4-氟苯基)-3-苯基-1H-吡唑-5-胺
描述
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, also known as 4-FPP, is a psychoactive drug that has recently been studied for its potential use in scientific research. It is a member of the phenylpiperazine class of compounds and is structurally related to other psychoactive drugs such as mCPP and TFMPP. 4-FPP has been found to have a wide range of pharmacological effects including serotonin-reuptake inhibition, serotonin-receptor agonism, and dopamine-receptor agonism. It has been studied in a variety of animal models, including rats, mice, and monkeys, and has been found to have a wide range of effects on behavior and physiology.
科学研究应用
抗乳腺癌活性
分子对接研究表明,某些氟化吡唑类化合物对人雌激素α受体(ERα)的结合亲和力接近现有的治疗方法。 这表明它们在治疗激素敏感性乳腺癌方面具有潜在的应用前景 .
肝癌治疗
一些吡唑衍生物已被专利化,作为抗肝癌(HePG-2)的药物。 氟原子提供的结构稳定性和独特相互作用使这些化合物成为进一步探索作为肝癌治疗剂的有趣对象 .
作用机制
Target of Action
The primary target of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine interacts with its target, the Mitogen-activated protein kinase 14, to exert its effects
Biochemical Pathways
Given its target, it is likely that it impacts pathways involving the mitogen-activated protein kinase 14 .
Result of Action
Given its target, it is likely to influence cellular processes controlled by the Mitogen-activated protein kinase 14 .
生化分析
Biochemical Properties
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα) with a binding affinity close to that of 4-hydroxytamoxifen, a native ligand Additionally, the compound exhibits antimicrobial and anti-inflammatory properties by interacting with enzymes involved in these pathways .
Cellular Effects
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), which play crucial roles in nociceptive signaling . This modulation can lead to changes in pain perception and inflammatory responses. Furthermore, the compound’s interaction with estrogen receptors can influence gene expression related to cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as estrogen receptors, leading to changes in gene expression and cellular responses . It also exhibits enzyme inhibition or activation properties, which can affect various biochemical pathways. For instance, its interaction with cyclooxygenase-2 (COX-2) can inhibit the enzyme’s activity, reducing inflammation . Additionally, the compound’s fluorine substitution enhances its binding affinity to target proteins, increasing its potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to the compound can lead to changes in cellular responses, such as altered gene expression and metabolic flux . These temporal effects highlight the importance of monitoring the compound’s stability and activity over time in experimental settings.
Dosage Effects in Animal Models
The effects of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is involved in several metabolic pathways. The compound undergoes phase I metabolism, primarily through hydroxylation and N-dealkylation . Enzymes such as cytochrome P450 play a crucial role in these metabolic processes. The metabolites formed during these reactions can further influence metabolic flux and metabolite levels within the cells . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues . These interactions are critical for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with estrogen receptors can lead to its localization within the nucleus, where it can modulate gene expression . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(4-fluorophenyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEUUMAZFYWELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402775 | |
| Record name | 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72411-51-9 | |
| Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-FLUOROPHENYL)-3-PHENYL-1H-PYRAZOL-5-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



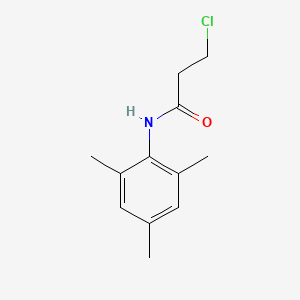


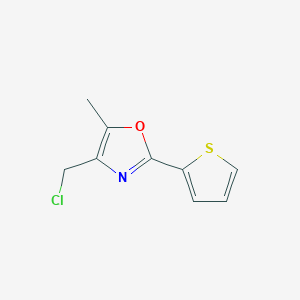
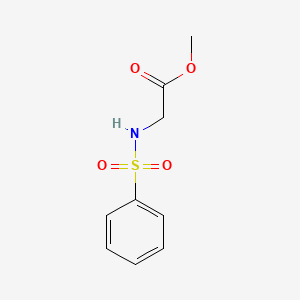
![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine](/img/structure/B1352187.png)
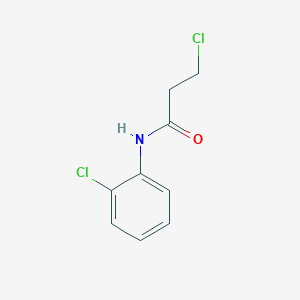

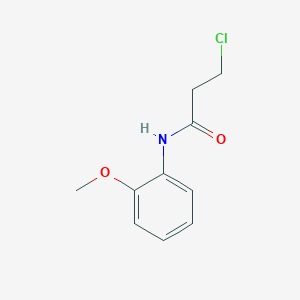
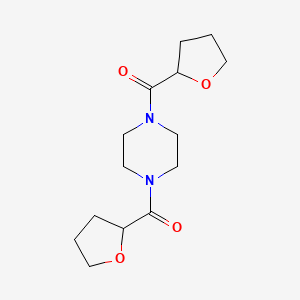

![2-Methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1352205.png)

